molecular formula C15H18N2S2 B4094222 2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine

2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine

Cat. No.: B4094222
M. Wt: 290.5 g/mol
InChI Key: ADFPWZDQXUBQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine is an organic compound that features a pyrimidine ring substituted with a butyl chain, which is further substituted with a sulfanyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a butyl chain containing a sulfanyl group. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: HNO3, Br2

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Corresponding alcohols or amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)pyrimidine
  • 4-(4-Methylphenyl)sulfanylbutylpyrimidine
  • 2-(4-Methylphenyl)thio-4-butylpyrimidine

Uniqueness

2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine is unique due to the presence of both sulfanyl and 4-methylphenyl groups on the butyl chain, which can impart distinct chemical and biological properties. This structural uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfanylbutylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S2/c1-13-5-7-14(8-6-13)18-11-2-3-12-19-15-16-9-4-10-17-15/h4-10H,2-3,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFPWZDQXUBQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine
Reactant of Route 2
Reactant of Route 2
2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine
Reactant of Route 3
Reactant of Route 3
2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine
Reactant of Route 4
Reactant of Route 4
2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine
Reactant of Route 5
Reactant of Route 5
2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine
Reactant of Route 6
Reactant of Route 6
2-[4-(4-Methylphenyl)sulfanylbutylsulfanyl]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.